3-(3-Cyanophenyl)-5-methoxybenzoic acid
Description
3-(3-Cyanophenyl)-5-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at the 5-position and a 3-cyanophenyl (-C₆H₄-CN) substituent at the 3-position of the benzene ring (Figure 1). This structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-(3-cyanophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-3-10(5-11)9-16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQJSYZVBVCHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688792 | |
| Record name | 3'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-64-6 | |
| Record name | 3'-Cyano-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods: Industrial production of 3-(3-Cyanophenyl)-5-methoxybenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production. The use of continuous flow reactors can enhance the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Cyanophenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.
Reduction: 3-(3-Aminophenyl)-5-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Cyanophenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-Cyanophenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can enhance binding affinity to certain biological targets, while the methoxybenzoic acid moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
The following analysis compares 3-(3-Cyanophenyl)-5-methoxybenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, synthesis, and properties.
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues
| Compound Name | Substituents (Position) | Molecular Formula | CAS Number | Key Differences |
|---|---|---|---|---|
| 3-(3-Cyanophenyl)-5-methoxybenzoic acid | 3-Cyanophenyl (3), -OCH₃ (5) | C₁₅H₁₁NO₃ | Not explicitly listed | Reference compound |
| 3-(3-Carboxyphenyl)-5-methoxybenzoic acid | 3-Carboxyphenyl (3), -OCH₃ (5) | C₁₅H₁₂O₅ | 1261905-12-7 | Carboxy (-COOH) instead of cyano (-CN) |
| 3-Cyano-5-methoxycarbonylbenzoic acid | -CN (3), -COOCH₃ (5) | C₁₀H₇NO₄ | 126739-90-0 | Methoxycarbonyl (-COOCH₃) at position 5 |
| 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid | -Cl (3), -OCH₂C₆H₄Cl (4), -OCH₃ (5) | C₁₅H₁₂Cl₂O₄ | 327.16 g/mol (no CAS) | Halogen substituents and ether linkage |
| 5-Methoxybenzoic acid, 2-bromo-4-(3-chloropropoxy)- | -Br (2), -O(CH₂)₃Cl (4), -OCH₃ (5) | C₁₁H₁₂BrClO₄ | N/A | Bromine and chloropropoxy substituents |
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 3-(3-Cyanophenyl)-5-methoxybenzoic acid enhances acidity compared to carboxy-substituted analogs (e.g., 3-(3-Carboxyphenyl)-5-methoxybenzoic acid) due to its stronger electron-withdrawing nature . Methoxy groups at position 5 increase solubility in polar solvents, a feature shared with compounds like 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid .
Synthetic Challenges: Introducing the 3-cyanophenyl group may require Ullmann coupling or Suzuki-Miyaura reactions, similar to methods used for 4-(3-Cyanophenyl)benzoic acid (BA-4002) in . Protecting-group strategies (e.g., benzyloxy for methoxy) from (9.1.1–9.1.4) could be adapted for regioselective synthesis.
Physicochemical Properties
- Acidity: The cyano group at position 3 lowers the pKa of the carboxylic acid moiety compared to unsubstituted benzoic acid (pKa ~4.2). For comparison, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid may exhibit a pKa closer to 3.5–4.0 due to the additional -COOH group .
- Solubility: Methoxy groups improve water solubility, but the hydrophobic cyanophenyl group may reduce it. This balance is critical for drug design, as seen in analogs like bosutinib derivatives ().
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